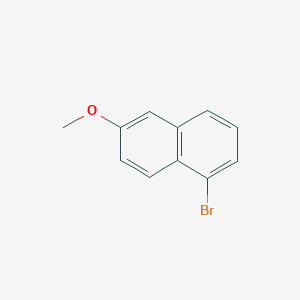

6-Methoxy-1-bromo naphthalene

概要

説明

6-Methoxy-1-bromo naphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the sixth position. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-bromo naphthalene typically involves the bromination of 2-methoxy naphthalene. One common method includes the bromination of 2-methoxy naphthalene using bromine (Br2) in an acetic acid solution, followed by dehalogenation with metallic iron . The reaction conditions are generally mild, and the process can be carried out in a single reaction vessel without the need for intermediate purification steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination step is carefully controlled to avoid over-bromination, and the dehalogenation step is optimized to maximize the yield of the desired product .

化学反応の分析

Dehalogenation Reactions

The bromine atom at the 1-position undergoes regioselective hydrodebromination under controlled conditions.

Key Findings:

-

Iron-mediated debromination :

-

Catalytic hydrodebromination :

Table 1: Comparative Dehalogenation Methods

| Method | Reagents/Catalysts | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Iron-mediated | Fe, HBr | 30–60°C | Acetic acid | 80–85 |

| Catalytic H₂ | WC, phase transfer agent | 25–50°C | Dichloromethane | 75–78 |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, forming biaryl structures.

Suzuki-Miyaura Coupling:

-

Reagents : Palladium catalyst (e.g., Pd(PPh₃)₄), boronic acid derivatives.

-

Conditions : Mild bases (K₂CO₃), polar aprotic solvents (THF/DMF), 80–100°C .

-

Outcome : Substitution at the 1-position with aryl/heteroaryl groups.

Table 2: Example Coupling Partners and Yields

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 6-Methoxy-1-phenylnaphthalene | 72 |

| 4-Methoxyphenyl | 6-Methoxy-1-(4-methoxyphenyl) | 68 |

Functional Group Transformations

The methoxy group at the 6-position undergoes oxidation, while the bromine atom enables nucleophilic substitution.

Oxidation of Methoxy Group:

Nucleophilic Substitution:

科学的研究の応用

6-Methoxy-1-bromo naphthalene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the synthesis of anti-inflammatory drugs such as nabumetone.

Material Science: It is used in the preparation of advanced materials and catalysts.

作用機序

The mechanism of action of 6-Methoxy-1-bromo naphthalene in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, followed by reductive elimination to form the final product .

類似化合物との比較

Similar Compounds

- 2-Bromo-6-methoxynaphthalene

- 6-Methoxy-2-bromonaphthalene

- 6-Methoxynaphth-2-yl bromide

Uniqueness

6-Methoxy-1-bromo naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its isomers, it offers different regioselectivity in substitution and coupling reactions, making it valuable for specific synthetic applications .

生物活性

6-Methoxy-1-bromo naphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : 237.093 g/mol

- CAS Number : 5111-65-9

- Physical Properties :

- Melting Point : 106-109 °C

- Boiling Point : 324.7 °C

- Density : 1.4 g/cm³

- LogP : 4.14 (indicating lipophilicity)

Synthesis

This compound can be synthesized through various methods, including bromination of methoxynaphthalene derivatives. The compound serves as an intermediate in the synthesis of anti-inflammatory agents like Naproxen and Nabumetone via Heck reaction .

Anticancer Properties

Research has shown that derivatives of naphthalene, including compounds similar to this compound, exhibit promising anticancer activity:

- A study evaluated a series of naphthalene-substituted triazole spirodienones, revealing that certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), inducing apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Induces apoptosis and G1 phase arrest |

Anti-inflammatory Activity

This compound has been implicated in anti-inflammatory responses. It acts as an active intermediate in the production of anti-inflammatory pharmaceuticals, suggesting its potential utility in treating inflammatory diseases . Molecular docking studies indicate that it may inhibit specific protein targets involved in inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly affecting the G1 phase .

- Apoptosis Induction : By triggering apoptotic pathways, it contributes to the reduction of tumor growth in vivo .

- Protein Interaction : It exhibits low interaction energy with specific proteins, indicating a strong binding affinity that may enhance its biological efficacy .

Case Studies and Research Findings

Several studies have highlighted the efficacy of naphthalene derivatives in biological applications:

- Anticancer Study : A derivative similar to this compound was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value of 1 µM. The study noted that treatment led to a substantial decrease in cell viability and induced apoptosis .

- Toxicity Assessment : Acute toxicity studies on mice indicated that doses up to 40 mg/kg did not result in mortality but showed signs of liver damage at higher doses, suggesting a need for careful dosage regulation in therapeutic applications .

- Anti-inflammatory Research : The compound has been explored for its role as an active intermediate in synthesizing anti-inflammatory drugs, demonstrating potential mechanisms for reducing inflammation through protein inhibition .

特性

IUPAC Name |

1-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYUBKSTSJQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302133 | |

| Record name | 6-Methoxy-1-bromo naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83710-62-7 | |

| Record name | 1-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83710-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083710627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83710-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-bromo naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。